Tetrachloroterephthalonitrile

描述

Significance in Contemporary Chemical Synthesis and Materials Science Research

Tetrachloroterephthalonitrile (TCTPN) serves as a crucial intermediate in the synthesis of a wide array of other chemical compounds. evitachem.comhongjinchem.com Its reactivity, largely influenced by the presence of four chlorine atoms and two cyano groups, allows for diverse chemical transformations. The electron-withdrawing nature of the chlorine and nitrile substituents enhances the electrophilicity of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution reactions. evitachem.com This property is exploited to introduce various functional groups, thereby creating novel molecules with desired characteristics.

One of the most notable applications of TCTPN is in the field of materials science , particularly in the synthesis of Polymers of Intrinsic Microporosity (PIMs). evitachem.com PIMs are a class of polymers known for their high fractional free volume and interconnected micropores, which make them highly effective for gas separation and storage. TCTPN is a key monomer in the production of PIM-1, a well-studied polymer with exceptional performance in these applications. evitachem.com The compound's rigid and contorted structure, resulting from the tetrachlorinated benzene core, prevents efficient chain packing, leading to the formation of the characteristic microporous network.

Furthermore, TCTPN is utilized in the development of organic electronics . It acts as a precursor for creating novel organic cocrystals that exhibit specific electronic properties. evitachem.com The study of halogen bonding in TCTPN using techniques like 35Cl solid-state NMR has also contributed to advancements in supramolecular chemistry. chemicalbook.com

In the realm of agrochemicals , TCTPN is a key intermediate in the synthesis of certain pyrethroid insecticides, such as transfluthrin (B58387) and tefluthrin. patsnap.com These insecticides are valued for their broad-spectrum activity and have significant commercial and agricultural importance. The synthesis pathway typically involves the conversion of TCTPN to other fluorinated intermediates. patsnap.comgoogle.com

The compound's utility extends to its role as an intermediate for producing dyes and other specialty chemicals. hongjinchem.com Its ability to undergo various reactions, including oxidation to tetrachloroterephthalic acid and reduction to tetrachloroterephthalamine, further broadens its synthetic applications. evitachem.com

Historical Context of Halogenated Benzonitriles in Academic Inquiry

The study of halogenated benzonitriles is rooted in the broader history of research into benzonitrile (B105546) and its derivatives. Early investigations focused on understanding the fundamental synthesis and chemical reactivity of the nitrile group and the aromatic ring. The introduction of halogen substituents onto the benzene ring significantly expanded the scope of this research, leading to the exploration of compounds with unique properties and reactivities.

As the field of organic synthesis advanced, the utility of halogenated benzonitriles as versatile intermediates became increasingly apparent. Researchers recognized their value in the targeted synthesis of molecules with specific biological activities and material properties. This led to their incorporation into the production of pharmaceuticals, agrochemicals, and advanced materials. For instance, the presence of halogens can enhance the antimicrobial activity of benzonitrile derivatives by increasing their interaction with microbial cell membranes.

The development of new synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has enabled more precise and efficient synthesis of a wide variety of halogenated benzonitriles. These advancements have been crucial for exploring the structure-activity relationships of these compounds. For example, studies have shown that the position of halogen and nitrile groups on the benzene ring can significantly influence the biological and chemical properties of the molecule. evitachem.com

Electrochemical studies have also played a role in understanding the behavior of halogenated benzonitriles, particularly the formation and decomposition of their anion radicals. acs.org This line of inquiry provides insights into their redox properties and potential applications in areas like electro-organic synthesis.

In recent years, research has also focused on the environmental fate of halogenated aromatic compounds, including benzonitriles. Studies on the microbial transformation of these compounds are important for understanding their persistence and degradation in the environment. ufz.de

The historical progression of research on halogenated benzonitriles demonstrates a continuous evolution from fundamental studies of reactivity to the sophisticated design and synthesis of functional molecules for a wide range of applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈Cl₄N₂ evitachem.com |

| Molecular Weight | ~265.91 g/mol moldb.com |

| Appearance | Typically a white crystalline solid evitachem.com |

| Melting Point | Approximately 308-312 °C chemicalbook.com |

| Solubility | Soluble in organic solvents like acetone (B3395972) and chloroform; insoluble in water evitachem.com |

| Stability | Stable under normal conditions evitachem.com |

Synthetic Pathway of this compound

The industrial preparation of this compound typically starts from terephthalic acid and involves a multi-step process: evitachem.compatsnap.comgoogle.com

| Step | Reaction | Reagents |

| 1 | Chlorination | Terephthalic acid is chlorinated to produce tetrachloroterephthalic acid. |

| 2 | Acyl Chloride Formation | The resulting acid is converted to tetrachloroterephthaloyl chloride. |

| 3 | Amide Formation | The acyl chloride is then reacted with ammonia (B1221849) to form tetrachloroterephthalamide. |

| 4 | Dehydration | Finally, the amide is dehydrated to yield this compound. |

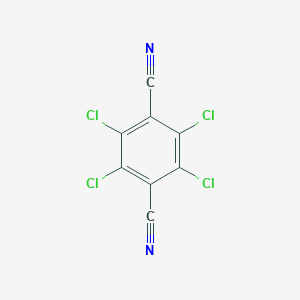

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRVDQMSXQKAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172385 | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-41-2 | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dicyano-2,3,5,6-tetra-chloro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Tetrachloroterephthalonitrile

The most well-documented and industrially practiced method for synthesizing this compound begins with terephthalic acid. evitachem.comgoogle.com This process involves a series of chemical transformations to arrive at the final product.

Multi-Step Synthesis from Terephthalic Acid

This synthetic route is characterized by a sequence of four main reactions. google.com

The initial step is the chlorination of terephthalic acid to produce tetrachloroterephthalic acid. evitachem.comgoogle.com This reaction is typically carried out by treating terephthalic acid with chlorine gas. google.com To facilitate the reaction, a catalyst such as sulfuric acid or iodine is often employed. evitachem.comgoogle.com The reaction temperature is carefully controlled, generally in the range of 80-130°C, to ensure the completion of the chlorination process. evitachem.comgoogle.com

The tetrachloroterephthalic acid is then converted into its corresponding acyl chloride, tetrachloroterephthaloyl chloride. evitachem.comgoogle.com This is achieved by reacting it with a chlorinating agent like thionyl chloride or phosphorus oxychloride. evitachem.com

Following the formation of the acyl chloride, the next step is amidation. The tetrachloroterephthaloyl chloride is reacted with ammonia (B1221849) to yield tetrachloroterephthalamide. evitachem.comgoogle.com

The final step in this synthetic sequence is the dehydration of the tetrachloroterephthalamide to form this compound. evitachem.comgoogle.com This is commonly accomplished using a dehydrating agent such as phosphorus oxychloride in a solvent like toluene. evitachem.comgoogle.com The reaction mixture is heated, and after a period of cooling, the solid this compound product can be isolated through filtration. google.com

Another method for the dehydration of amides to nitriles involves pyrolytic dehydration, where the amide is heated to high temperatures (around 250-450°C) in the absence of oxygen. google.com

Mechanistic Analysis of Industrial Preparation Processes

An alternative industrial approach involves the gas-phase chlorination of terephthalonitrile (B52192). google.compatsnap.com In this method, molten and vaporized terephthalonitrile is reacted with chlorine gas in a series of fluidized-bed and fixed-bed reactors containing activated carbon catalysts. google.com This continuous process is characterized by its simple operation and high yield. google.com

Innovative and Sustainable Synthesis Strategies

One area of innovation is in the synthesis of polymers of intrinsic microporosity (PIMs), where this compound is used as a monomer. acs.org Studies have explored the use of greener solvents, such as methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP), as alternatives to more toxic solvents. acs.org Life cycle and techno-economic assessments have shown that novel synthesis routes for PIM-1 using this compound can significantly reduce environmental impact and production costs. nih.gov

Furthermore, research into the synthesis of derivatives of the related compound chlorothalonil (B1668833) (tetrachloroisophthalonitrile) has led to the development of new methods that could potentially be adapted for this compound synthesis. These include the use of specific connecting arms in hapten synthesis and the exploration of fluorine-containing derivatives to create novel fungicides. tandfonline.comresearchgate.net

Catalytic Approaches for Enhanced Efficiency and Yield in this compound Production

The primary method for synthesizing this compound involves the gas-phase chlorination of terephthalonitrile. This process is significantly enhanced by using a dual-reactor system, typically an ebullated (fluidized) bed followed by a fixed-bed reactor, in a continuous operation. google.com The efficiency and yield of this reaction are heavily dependent on the catalyst employed.

Modified activated carbon catalysts are central to this process. These catalysts are often based on common fruit shell carbon but are augmented with promoters to improve their performance. google.com Key components added to the activated carbon include:

Metal Oxides/Salts: Compounds of alkali metals or alkaline-earth metals, such as potassium, calcium, or barium, are added. google.com These can be in the form of oxyhydroxides, inorganic salts, or organic acid salts. google.com

Lewis Acids: A Lewis acid, typically iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂), is also incorporated into the catalyst matrix. google.com

The use of these modified catalysts allows the reaction to proceed at lower temperatures (250-330°C) compared to uncatalyzed reactions, which extends the catalyst's lifespan to around 32-35 days and results in a high product purity of over 98.5%. google.com The continuous process is noted for being simple to operate, requiring less equipment investment, and offering high yields. google.com

Table 1: Catalyst Composition and Reaction Parameters for this compound Production

| Parameter | Fluidized-Bed Reactor | Fixed-Bed Reactor | Outcome |

|---|---|---|---|

| Catalyst Base | Activated Carbon | Modified Activated Carbon | High Yield, >98.0% Purity google.com |

| Promoter A | - | 15-30% Oxyhydroxide/Salt (K, Ca, Ba) google.com | Catalyst Durability ~35 days google.com |

| Promoter B | - | 0.01% FeCl₃ google.com | Lower Reaction Temperature google.com |

| Temperature | 240-280°C google.com | 250-330°C google.compatsnap.com | Continuous Operation google.com |

| Reactant Ratio | Terephthalonitrile:N₂:Cl₂ = 1:7:5 patsnap.com | - | Low Hexachlorobenzene Content patsnap.com |

Development of Eco-Friendly Alternatives in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes have focused on minimizing waste and avoiding harsh conditions. The continuous production method described above represents a step toward cleaner production compared to older batch processes. google.compatsnap.com Batch production methods often generate a large amount of acid-containing wastewater and use significant quantities of solvents, creating substantial waste treatment challenges. patsnap.com The gas-phase continuous process is cleaner, more efficient, and reduces the formation of undesirable by-products like hexachlorobenzene. google.compatsnap.com

Synthesis of this compound Derivatives and Analogues

This compound serves as a crucial precursor for producing fluorinated aromatic compounds, which are valuable in materials science.

Halogen Exchange Reactions: Synthesis of Tetrafluoroterephthalonitrile (B158556) from this compound

The conversion of this compound to tetrafluoroterephthalonitrile is a classic example of a halogen exchange (HALEX) reaction. google.comepo.org This transformation is typically achieved by treating this compound with an excess of a fluorinating agent, most commonly dry, powdered potassium fluoride (B91410) (KF). google.com

This halogen exchange proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The benzene (B151609) ring in this compound is highly electron-deficient due to the electron-withdrawing effects of the four chlorine atoms and, particularly, the two cyano (-CN) groups. This electron deficiency makes the ring susceptible to attack by nucleophiles.

In the SNAr mechanism:

The fluoride ion (F⁻) from KF acts as the nucleophile, attacking one of the carbon atoms bonded to a chlorine atom.

This attack temporarily breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing cyano groups.

The leaving group, a chloride ion (Cl⁻), is then expelled, restoring the aromaticity of the ring and resulting in the substitution of a chlorine atom with a fluorine atom. This process is repeated until all four chlorine atoms are replaced by fluorine. The presence of ortho or para electron-withdrawing groups, like the cyano groups in this molecule, is crucial for activating the ring toward this type of substitution. wikipedia.org

The success of the halogen exchange reaction is highly dependent on the reaction conditions, especially the choice of solvent. google.comgoogle.com

Solvent Choice : Aprotic polar solvents are required for this reaction. google.comgoogle.com Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and tetramethylene sulfone (sulfolane). google.com These solvents are capable of solvating the potassium cation, which increases the nucleophilicity of the "bare" fluoride anion, thereby facilitating the reaction.

Water Content : The reaction is extremely sensitive to water. The water content in the solvent must be kept exceptionally low, ideally not exceeding 0.2% by weight, and preferably below 0.05%. google.com The presence of water leads to the formation of water-soluble by-products where a halogen is substituted by a hydroxyl group, significantly lowering the yield of the desired tetrafluoroterephthalonitrile. google.com

Temperature : The reaction is typically heated to temperatures between 130°C and the boiling point of the solvent to achieve a reasonable reaction rate. google.com For instance, reactions in DMF are often run at 130°C to 145°C. google.com

Agitation : Vigorous agitation is necessary to ensure proper mixing of the solid potassium fluoride with the dissolved this compound. google.com

Optimizing these parameters allows for the production of high-purity (>99%) tetrafluoroterephthalonitrile in yields exceeding 50%. google.com

Table 2: Solvent Effects in Tetrafluoroterephthalonitrile Synthesis

| Solvent | Type | Water Content Limit | Typical Temperature | Role |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Aprotic Polar | < 0.05% google.com | 130-145°C google.com | Solvates K⁺, enhances F⁻ nucleophilicity google.com |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | < 0.05% google.com | > 130°C google.com | Solvates K⁺, enhances F⁻ nucleophilicity google.com |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | < 0.05% google.com | > 130°C google.com | Solvates K⁺, enhances F⁻ nucleophilicity google.com |

| Tetramethylene Sulfone | Aprotic Polar | < 0.2% google.com | > 130°C google.com | Solvates K⁺, enhances F⁻ nucleophilicity google.com |

Directed Functionalization for Novel Structures (e.g., Aminotrifluoroterephthalonitriles)

The product of the halogen exchange, tetrafluoroterephthalonitrile, is itself a versatile building block for creating novel, functionalized molecules through further nucleophilic aromatic substitution reactions. nih.govacs.org The fluorine atoms on the ring are excellent leaving groups, allowing for sequential and controlled substitution by various nucleophiles.

For example, this compound can be used to synthesize 2-aminotrifluoroterephthalonitriles. chemicalbook.com This is typically achieved by first converting the tetrachloro- starting material to tetrafluoroterephthalonitrile. Subsequently, reacting tetrafluoroterephthalonitrile with an appropriate amine nucleophile under controlled conditions allows for the substitution of a single fluorine atom with an amino group, yielding the target aminotrifluoroterephthalonitrile. The electron-donating character of the newly introduced amino group deactivates the ring towards further substitution, which helps in isolating the monosubstituted product. This approach has been used to create a wide variety of emissive heteroacene derivatives and other complex polycyclic aromatic systems. acs.orgresearchgate.net

Synthesis of Isomeric Compounds and Structural Analogues (e.g., Tetrachloroisophthalonitrile)

The synthesis of isomers and structural analogues of this compound is a significant area of research, primarily driven by the desire to explore the structure-activity relationships of these compounds in various applications, including as fungicides and as building blocks for advanced materials. This section details the synthetic methodologies and reaction pathways for producing key isomers and analogues, such as tetrachloroisophthalonitrile, and other substituted dicyanobenzene derivatives.

Synthesis of Tetrachloroisophthalonitrile

Tetrachloroisophthalonitrile (chlorothalonil), an isomer of this compound, is a widely used broad-spectrum fungicide. Its synthesis has been well-established and can be achieved through several routes.

One common industrial method involves the direct chlorination of isophthalonitrile. This process typically utilizes a chlorine source in the presence of a catalyst to achieve exhaustive chlorination of the aromatic ring. Another significant synthetic pathway starts from tetrachloroisophthaloyl amide, which is dehydrated using a dehydrating agent like phosphoryl chloride to yield the desired dinitrile.

Furthermore, derivatives of tetrachloroisophthalonitrile can be synthesized to create compounds with potentially enhanced or novel biological activities. For instance, nucleophilic substitution reactions on the tetrachloroisophthalonitrile backbone have been explored. The reaction of tetrachloroisophthalonitrile with various (un)substituted phenyl amines can produce diphenyl amine structures, mimicking the scaffold of other known fungicides. researchgate.net This approach has led to the discovery of derivatives with significant fungicidal activity. researchgate.net

A series of novel polyhalobenzonitrile quinazolin-4(3H)-one derivatives have also been synthesized using tetrachloroisophthalonitrile as a starting material. nih.govnih.gov These complex molecules have shown promising antimicrobial activities against a range of bacterial and fungal strains. nih.govnih.gov

Synthesis of Other Structural Analogues

The synthesis of various structural analogues of this compound, including other halogenated and substituted dicyanobenzenes, has been explored for applications ranging from materials science to medicinal chemistry.

Fluorinated Analogues: 2,3,5,6-Tetrafluoroterephthalonitrile is a key structural analogue where the chlorine atoms are replaced by fluorine. This compound serves as a precursor in the synthesis of Polymers of Intrinsic Microporosity (PIMs). An example of its application is the synthesis of an "H-shaped" building block, H-NPC-CN, through an aromatic nucleophilic substitution reaction with a triptycene-catechol derivative. acs.org The reaction proceeds with a 68% yield, demonstrating the utility of tetrafluoroterephthalonitrile in creating complex molecular architectures for porous materials. acs.org

Dichlorinated and Other Substituted Dicyanobenzenes: The synthesis of dicyanobenzene derivatives with fewer chlorine atoms or different substituents has also been documented. For example, 4,5-dichloro-1,2-dicyanobenzene is an important precursor for molecular organic conductors and substituted phthalocyanines. rsc.org Its synthesis involves a multi-step process starting from 4,5-dichlorophthalic acid, which is converted to the corresponding anhydride, then the imide, and finally the dinitrile through dehydration. rsc.org

The synthesis of various other substituted 1,4-dicyanobenzene derivatives has been achieved through methods such as the reaction of the corresponding poly-substituted 1,4-diiodobenzenes with copper cyanide or the cyanation of substituted p-hydroquinones. oup.com For instance, 2-methyl-1,4-dicyanobenzene and 2,5-dimethyl-1,4-dicyanobenzene have been prepared to act as electron-accepting photosensitizers. oup.com

Sulfonated 1,2-dicyanobenzenes, such as 2,3- and 3,4-dicyanobenzenesulfonic acids, have been synthesized from the corresponding halogen or amino-substituted 1,2-dicyanobenzenes. tandfonline.com These syntheses often involve intermediates like mercapto-dicyanobenzenes and dicyanobenzenesulfonyl chlorides. tandfonline.com

The following tables summarize the synthetic pathways for tetrachloroisophthalonitrile and some of its structural analogues, providing an overview of the reactants, reagents, and resulting products.

Table 1: Synthesis of Tetrachloroisophthalonitrile and its Derivatives

| Starting Material | Reagents/Reaction Type | Product | Reference |

| Isophthalonitrile | Direct chlorination | Tetrachloroisophthalonitrile | |

| Tetrachloroisophthaloyl amide | Phosphoryl chloride (dehydration) | Tetrachloroisophthalonitrile | |

| Tetrachloroisophthalonitrile | (Un)substituted phenyl amines (nucleophilic substitution) | Diphenyl amine derivatives of tetrachloroisophthalonitrile | researchgate.net |

| Tetrachloroisophthalonitrile | 5-arylamine (or alkylamine)-8-aminoquinazolin-4(3H)-one | Polyhalobenzonitrile quinazolin-4(3H)-one derivatives | nih.govnih.gov |

Table 2: Synthesis of Structural Analogues of this compound

| Starting Material | Reagents/Reaction Type | Product | Reference |

| 2,3,5,6-Tetrafluoroterephthalonitrile | Triptycene-catechol derivative (aromatic nucleophilic substitution) | H-NPC-CN | acs.org |

| 4,5-Dichlorophthalic acid | Acetic anhydride, then formamide, then thionyl chloride | 4,5-Dichloro-1,2-dicyanobenzene | rsc.org |

| Substituted p-hydroquinones | Trifluoromethanesulfonic acid anhydride, then potassium cyanide | Poly alkyl substituted dicyanobenzenes | oup.com |

| Halogen or amino substituted 1,2-dicyanobenzenes | Various (e.g., via diazonium salts) | Sulfonated 1,2-dicyanobenzenes | tandfonline.com |

Advanced Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution Reactions of Tetrachloroterephthalonitrile

Nucleophilic aromatic substitution (SNA r) is a key reaction class for this compound, facilitated by the electron-deficient nature of its aromatic ring.

Influence of Electron-Withdrawing Chlorine Atoms on Reactivity

The four chlorine atoms on the benzene (B151609) ring of this compound are strongly electron-withdrawing. This property significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. evitachem.com The presence of these halogens, along with the two cyano groups, activates the ring towards nucleophilic substitution. evitachem.comwikipedia.org This is a departure from the typical nucleophilic character of benzene rings, which usually undergo electrophilic substitution. wikipedia.org The electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the substitution process. wikipedia.orgmasterorganicchemistry.com

Regioselectivity in Substitution Pathways with Various Nucleophiles

The regioselectivity of nucleophilic aromatic substitution on substituted aromatic rings is a well-studied phenomenon. In many cases, the reaction proceeds via a two-stage mechanism involving the formation of a negatively charged intermediate (a Meisenheimer complex). researchgate.net The relative stability of the possible isomeric intermediates often dictates the final product distribution. researchgate.net Computational methods, such as Density Functional Theory (DFT), have proven useful in predicting the regioselectivity by calculating the energies of these intermediates. researchgate.netdntb.gov.ua

For halogenated benzenes, the position of substitution is influenced by the nature of both the nucleophile and the leaving group. For instance, in the hydrodefluorination of polyfluoroarenes, C-F bond cleavage is often favored at the position para to substituents other than fluorine, which aligns with a nucleophilic aromatic substitution mechanism. mdpi.com In the case of tetrafluoroterephthalonitrile (B158556), which lacks a fluorine atom para to a cyano group, double defluorination occurs specifically at the 2- and 5-positions. mdpi.com While this provides insight into a related tetrafluoro- analog, the specific regioselectivity with various nucleophiles for this compound itself requires further detailed investigation. Studies on analogous compounds suggest that the interplay of electronic effects of the chloro and cyano groups will direct incoming nucleophiles to specific positions on the aromatic ring.

Role as an Electrophile and π-Acceptor in Reaction Mechanisms

Due to the potent electron-withdrawing effects of its substituents, this compound functions as a strong electrophile. evitachem.com This electrophilicity is central to its reactivity in nucleophilic aromatic substitution reactions, where it readily accepts electron pairs from nucleophiles. evitachem.comresearchgate.net

Beyond its role as a simple electrophile, this compound can also act as a π-acceptor. This characteristic is evident in its reactions with certain donor molecules. For example, in reactions with 3a,6a-diaza-1,4-diphosphapentalenes (DDPs), which can act as electron donors, this compound participates as an electron acceptor, leading to a nucleophilic aromatic substitution of its chlorine atoms. researchgate.netresearchgate.net This demonstrates the compound's ability to engage in reactions involving the formation of donor-acceptor complexes, where it accepts electron density into its π-system.

Redox Chemistry of this compound

This compound can undergo both oxidation and reduction reactions, leading to the formation of valuable derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives (e.g., Tetrachloroterephthalic Acid)

Under specific oxidative conditions, this compound can be converted to tetrachloroterephthalic acid. evitachem.com This transformation typically involves the hydrolysis of the two nitrile groups to carboxylic acid groups. The industrial synthesis of this compound often starts from terephthalic acid, which is first chlorinated to produce tetrachloroterephthalic acid. patsnap.comgoogle.com This intermediate is then converted through several steps to the final nitrile product. patsnap.comgoogle.com The reverse reaction, the oxidation of the nitrile back to the carboxylic acid, can be achieved using strong oxidizing agents. evitachem.com

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent(s) | Product | Reference |

| This compound | Potassium permanganate (B83412) or chromium trioxide | Tetrachloroterephthalic acid | evitachem.com |

This table is for illustrative purposes based on the text. Specific reaction conditions would be required for practical application.

Reduction Reactions to Amine Derivatives (e.g., Tetrachloroterephthalamine)

The nitrile groups of this compound can be reduced to form amine derivatives. For example, reduction with reagents like lithium aluminum hydride or sodium borohydride (B1222165) can yield tetrachloroterephthalamine. evitachem.com This reaction provides a pathway to synthesize diamine compounds with a perchlorinated aromatic core.

Table 2: Reduction of this compound

| Reactant | Reducing Agent(s) | Product | Reference |

| This compound | Lithium aluminum hydride or sodium borohydride | Tetrachloroterephthalamine | evitachem.com |

This table is for illustrative purposes based on the text. Specific reaction conditions would be required for practical application.

Supramolecular Interactions and Non-Covalent Bonding

Supramolecular chemistry explores the intricate domain of non-covalent interactions, which govern the assembly of molecules into well-defined, functional structures. In the context of halogenated nitriles, interactions such as halogen bonding and anion-π interactions are of significant scientific interest due to their influence on crystal packing, molecular recognition, and material properties.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the crystalline state of this compound (TCTPN), the chlorine atoms on the aromatic ring can participate in such interactions, influencing the solid-state structure.

The study of these interactions in TCTPN has been effectively accomplished using 35Cl solid-state Nuclear Magnetic Resonance (SSNMR). chemicalbook.comdv-expert.orgchemdad.comlookchem.com This technique is particularly powerful for probing the local electronic environments of quadrupolar nuclei like 35Cl. nih.gov By measuring the electric field gradient (EFG) and chemical shift (CS) tensors, SSNMR provides detailed insights into molecular structure and intermolecular contacts. nih.gov

Investigations of this compound using ultra-wideline 35Cl SSNMR at high magnetic fields have revealed complex spectral features. Specifically, the spectra show discontinuities that arise from the presence of two crystallographically inequivalent chlorine sites in the unit cell. nih.gov These inequivalent sites have slightly different quadrupolar coupling constants, which are directly influenced by their distinct local electronic environments and participation in halogen bonding. nih.gov The ability to resolve such subtle differences underscores the sensitivity of high-field 35Cl SSNMR as a tool for characterizing the nuances of halogen bonding in crystalline solids.

Table 1: 35Cl Solid-State NMR Observables for Characterizing Halogen Bonds

| Parameter | Description | Information Gained |

|---|---|---|

| Quadrupolar Coupling Constant (CQ) | Measures the interaction strength between the nuclear quadrupole moment of 35Cl and the local electric field gradient (EFG). | Sensitive to the symmetry of the electron distribution around the nucleus; changes in CQ can indicate the presence and strength of a halogen bond. |

| Asymmetry Parameter (ηQ) | Describes the deviation of the EFG from axial symmetry. | Provides information about the directionality and nature of the intermolecular interaction. A non-zero value indicates an asymmetric electronic environment. |

| Chemical Shift (CS) Tensor | Characterizes the magnetic shielding at the nucleus. | Reflects the local electronic structure and can be affected by the formation of a halogen bond. |

This table provides a generalized overview of the parameters used in 35Cl SSNMR studies. Specific values for this compound require detailed spectral fitting from specialized high-field experiments.

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. nih.govrsc.org While seemingly counterintuitive, these interactions are energetically favorable and play a crucial role in anion recognition and the assembly of supramolecular structures. rsc.orgresearchgate.net The perfluorinated analogue of TCTPN, tetrafluoroterephthalonitrile (TFTN), serves as an excellent platform for studying these interactions due to the electron-withdrawing nature of the fluorine atoms, which enhances the π-acidity of the aromatic ring.

Theoretical and experimental studies have confirmed the ability of tetrafluoroterephthalonitrile to function as an effective anion-π donor. researchgate.net Research combining 1H and 19F NMR spectroscopy, photophysical experiments, and Density Functional Theory (DFT) calculations has been used to investigate the molecular recognition properties of receptors incorporating the tetrafluoroterephthalonitrile moiety towards various anions (Cl⁻, Br⁻, I⁻). researchgate.net

Table 2: Theoretical Evaluation of Anion Interactions with a Tetrafluoroterephthalonitrile-Based Receptor

| Interacting Species | Interaction Type | Key Finding |

|---|---|---|

| Chloride (Cl⁻) | Anion-π and C-H···Cl | DFT predictions align with experimental findings of high binding affinity. researchgate.net |

| Bromide (Br⁻) | Anion-π and C-H···Br | Weaker interaction compared to chloride, confirmed by experimental and theoretical data. researchgate.net |

| Iodide (I⁻) | Anion-π and C-H···I | The weakest interaction among the studied halides, consistent with theoretical models. researchgate.net |

This table summarizes the relative interaction trends observed in studies of anion receptors containing the tetrafluoroterephthalonitrile unit.

Photochemical Reactivity and Degradation Mechanisms of this compound and Related Halogenated Nitriles

The photochemical reactivity of halogenated aromatic compounds is an area of significant environmental and chemical interest. While specific studies on the photodegradation of this compound are limited, extensive research has been conducted on its widely used isomer, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). These studies provide critical insights into the degradation mechanisms applicable to related tetrachlorinated dinitrile benzenes.

The photolysis of chlorothalonil is highly dependent on the surrounding medium. In hydrophobic environments like n-heptane or on wax film models of plant leaves, the primary degradation pathway is reductive dechlorination, proceeding through a radical mechanism. acs.org Laser flash photolysis studies have identified the triplet state of chlorothalonil as a key intermediate in the photochemical process. rsc.org This excited triplet state can also efficiently generate singlet oxygen, with a quantum yield approaching 100% in n-heptane, which can in turn oxidize other molecules. acs.org

When exposed to UV light (>290 nm) in dichloromethane, chlorothalonil degrades to form major photoproducts through sequential dechlorination. tandfonline.com In aqueous media, the phototransformation is slower initially but becomes auto-accelerated. rsc.org The reaction rates and product distributions are heavily influenced by the concentration of dissolved oxygen and the presence of H-donor or electron-donor species. rsc.org The photodegradation can also be significantly accelerated by sensitizers, such as naturally occurring flavonoids. nih.gov

Table 3: Major Photodegradation Products of Chlorothalonil in Dichloromethane

| Parent Compound | Photoproduct | Mechanism |

|---|---|---|

| Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) | 2,5,6-trichloro-1,3-dicyanobenzene | Reductive Monodehalogenation tandfonline.com |

| 2,5,6-trichloro-1,3-dicyanobenzene | 5,6-dichloro-1,3-dicyanobenzene | Reductive Didehalogenation tandfonline.com |

This table is based on the observed degradation pathway for the isomer chlorothalonil.

The half-life of chlorothalonil photolysis varies dramatically with conditions. On a glass surface exposed to sunlight, the half-life is approximately 9 hours, which shortens to 4 hours under a UV lamp. tandfonline.com On plant vegetation models under simulated solar light, the field-extrapolated half-life was estimated to be 5.3 days, indicating that photodegradation is a significant factor in its environmental dissipation. acs.org

Applications in Advanced Materials Science and Engineering

Polymers of Intrinsic Microporosity (PIMs) Derived from Tetrachloroterephthalonitrile and its Analogues

Polymers of Intrinsic Microporosity are a class of polymers that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient packing of the polymer chains. acs.org This inherent free volume makes them highly attractive for applications such as membrane-based gas separations.

This compound (TCTPN) is a key monomer in the synthesis of the archetypal Polymer of Intrinsic Microporosity, PIM-1. nih.gov The synthesis is achieved through a step-growth polymerization, specifically a double aromatic nucleophilic substitution reaction. nih.govacs.org In this process, TCTPN is reacted with a contorted co-monomer, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI). nih.gov The reaction forms rigid dibenzodioxin linkages, creating the backbone of the PIM-1 polymer.

While its analogue, tetrafluoroterephthalonitrile (B158556) (TFTPN), is also commonly used for PIM-1 synthesis, TCTPN presents a commercially cheaper and less reactive alternative. acs.org The polymerization conditions, such as temperature and reaction time, can be varied to control the final properties of the polymer. nih.govnih.gov High-temperature routes (typically 100–160 °C) are often favored for this polymerization. acs.org

The choice of monomer significantly impacts the final polymer structure. Research has demonstrated that PIM-1 synthesized using this compound generally results in polymers with higher molar masses compared to those synthesized with its fluorinated counterpart, TFTPN. acs.orgnih.govnih.gov The slower reaction rate of TCTPN is a contributing factor to this outcome. nih.gov

The polymerization conditions also play a crucial role in determining the polymer's topology. Variations in reaction temperature and duration when using TCTPN can introduce diverse structural features, including branching and the formation of colloidal networks. nih.govnih.gov For instance, a study synthesizing PIM-1 with TCTPN at 140 °C for 6 hours produced a polymer with a weight-average molar mass (Mw) of 70,700 g mol⁻¹, whereas increasing the temperature to 160 °C resulted in a decrease in molar mass to 44,900 g mol⁻¹. nih.gov This highlights the sensitivity of the final polymer architecture to the synthesis parameters.

Table 1: Molar Mass of PIM-1 Synthesized with TCTPN Under Various Conditions

| Polymer ID | Temperature (°C) | Time (h) | Weight-Average Molar Mass (Mw) (g mol⁻¹) | Reference |

|---|---|---|---|---|

| C2 | 140 | 6 | 70,700 | nih.gov |

| C3 | 160 | 6 | 44,900 | nih.gov |

The intrinsic microporosity of PIMs makes them excellent candidates for membrane-based gas separation technologies, which are considered more energy-efficient than traditional methods like cryogenic distillation. nih.govmdpi.com The inefficient packing of the rigid polymer chains derived from this compound creates a network of interconnected free volume elements that can selectively transport gas molecules. acs.org

Membranes fabricated from PIM-1 synthesized with TCTPN have been successfully tested for gas separation applications. Specifically, these membranes have shown performance for separating important industrial gas pairs such as Carbon Dioxide/Methane (CO₂/CH₄) and Carbon Dioxide/Nitrogen (CO₂/N₂). nih.gov The performance of these membranes is comparable to that of PIM-1 synthesized using conventional, more costly monomers and solvent systems. nih.gov The mechanism of separation relies on the differences in the size and condensability of gas molecules, which dictates their ability to diffuse through the microporous structure of the PIM-1 membrane.

Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. semanticscholar.org Their high porosity, large surface areas, and tunable structures make them promising materials for applications in gas storage, catalysis, and separation. semanticscholar.orgnih.gov

While the direct use of this compound in the synthesis of fluorinated COFs is not widely documented, its structural analogue, tetrafluoroterephthalonitrile, is a known precursor for such materials. nih.gov The terephthalonitrile (B52192) core is a valuable building block in the design of COFs. Its linear and rigid geometry makes it an ideal linker to connect with other monomers to form extended, porous networks. The nitrile groups can participate in cyclotrimerization reactions to form stable triazine-linked frameworks, a common strategy in COF synthesis. nih.gov Theoretically, the chlorine atoms on the this compound molecule could serve as sites for post-synthetic modification, allowing for the tuning of the COF's properties after its initial formation.

The synthesis of COFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures (topologies). chinesechemsoc.org The key to designing COFs with tailored properties lies in the strategic selection of these building blocks and the type of covalent linkages used to connect them. semanticscholar.orgnih.gov

Key design principles include:

Linkage Chemistry: The choice of reaction to form the covalent bonds is critical. The use of reversible reactions (e.g., formation of imines, boronic esters) allows for "error-checking" during the synthesis, which is crucial for achieving a highly crystalline and ordered structure rather than an amorphous polymer. semanticscholar.orgnih.gov

Functionality: Specific chemical functionalities can be incorporated into the monomer units before synthesis. These functional groups line the pores of the resulting COF and can be chosen to impart specific properties, such as selective gas adsorption, catalytic activity, or sensing capabilities. rsc.org

By applying these principles, it is possible to design and synthesize COFs with precisely controlled porosity and chemical functionality for targeted applications.

Phthalocyanine (B1677752) Derivatives and Molecular Electronics

Phthalocyanines are large, aromatic macrocyclic compounds that can coordinate with a central metal atom. Their unique electronic structure, high thermal stability, and ability to act as semiconductors make them highly valuable in the field of molecular electronics. The introduction of halogen substituents, particularly fluorine, onto the phthalocyanine ring system allows for precise tuning of their electronic properties.

The synthesis of fully fluorinated phthalocyanines, known as hexadecafluorophthalocyanines (F₁₆Pcs), is a key process for developing advanced electronic materials. While the user's subject compound is this compound, the direct precursor typically cited in scientific literature for the synthesis of F₁₆Pcs is its fluorinated analogue, tetrafluoroterephthalonitrile . The synthesis proceeds via a template-catalyzed cyclotetramerization reaction.

In this process, four molecules of the halogenated terephthalonitrile analogue react in the presence of a metal salt (e.g., a salt of copper, zinc, or iron) which acts as a template. The reaction is typically carried out in a high-boiling point solvent. The metal ion coordinates the nitrogen atoms of the nitrile groups, directing the four precursor molecules to form the stable, planar phthalocyanine macrocycle. The peripheral fluorine atoms remain attached to the benzene (B151609) rings, yielding the hexadecafluorophthalocyanine structure. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the final molecule.

The introduction of sixteen fluorine atoms onto the phthalocyanine framework has a profound impact on its electronic energy levels. Fluorination is a well-established method for tuning the electrochemical potentials of organic molecules. researchgate.net It increases both the ionization potential and the electron affinity of the phthalocyanine, effectively lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relative to the vacuum level. researchgate.net

This modification can transform a traditional p-type (hole-transporting) semiconductor like copper phthalocyanine (CuPc) into an n-type (electron-transporting) semiconductor, as seen with perfluorinated copper phthalocyanine (CuPcF₁₆). researchgate.net This ability to tune the charge-transporting character is critical for the design of efficient organic electronic devices.

These fluorinated phthalocyanines are used in a variety of organic devices:

Organic Field-Effect Transistors (OFETs): Thin films of F₁₆Pcs show promise as the active semiconductor layer in n-channel OFETs, which are essential components for complementary logic circuits. researchgate.net

Organic Solar Cells (OSCs): The tunable energy levels of fluorinated phthalocyanines allow them to be used as electron acceptors (n-type materials) in bulk heterojunction solar cells. acs.org By pairing them with a suitable electron donor material, efficient charge separation can be achieved at the donor-acceptor interface upon light absorption. acs.org

Gas Sensors: The substitution of hydrogen with electron-accepting fluorine atoms can increase the sensor's response to electron-donating gases, such as ammonia (B1221849). researchgate.net The fluorine substituents reduce the electron density of the aromatic ring, making the molecule more sensitive to reducing gases. researchgate.net

| Property | Standard Phthalocyanine (e.g., CuPc) | Hexadecafluorophthalocyanine (e.g., CuPcF₁₆) | Impact of Fluorination |

| Semiconductor Type | p-type (hole transport) | n-type (electron transport) | Inversion of charge carrier polarity |

| Ionization Potential | Lower | Higher | Increased resistance to oxidation |

| Electron Affinity | Lower | Higher | Enhanced ability to accept electrons |

| Application Role | Electron Donor | Electron Acceptor | Enables use in complementary devices |

This table provides a generalized comparison of electronic properties based on established research findings. researchgate.netarxiv.orgaps.org

Photodynamic therapy (PDT) is a non-invasive medical treatment that utilizes the combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic species that destroy targeted cells, such as cancer cells. iiarjournals.orgwikipedia.org Phthalocyanines, including fluorinated derivatives like hexadecafluorozinc phthalocyanine (ZnPcF₁₆), are excellent photosensitizers due to their strong light absorption in the therapeutic window of 600–800 nm, a range where light can penetrate tissues effectively. nih.gov

The mechanism of PDT involves two primary photochemical pathways, with the Type II process being dominant for phthalocyanines:

Ground State to Excited State: The phthalocyanine molecule (PS) absorbs a photon of light, moving it from its stable ground state (PS₀) to an unstable, short-lived excited singlet state (¹PS*).

Intersystem Crossing: The molecule in the excited singlet state can then undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state (³PS*).

Energy Transfer (Type II Mechanism): In its triplet state, the photosensitizer can transfer its excess energy directly to ground-state molecular oxygen (³O₂), which is naturally present in tissues. iiarjournals.orgwikipedia.org This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

Cellular Damage: Singlet oxygen is a potent oxidizing agent that is highly cytotoxic. It can rapidly react with and damage essential cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering cell death through apoptosis or necrosis. nih.govresearchgate.net

The Type I mechanism, where the excited photosensitizer reacts directly with a substrate to produce free radicals, is generally considered a minor pathway for phthalocyanines in PDT. iiarjournals.org The high quantum yield of singlet oxygen generation by phthalocyanines makes them particularly effective for Type II-mediated PDT. nih.gov

Advanced Adsorbent Materials for Environmental Remediation

The unique chemical properties of this compound and its halogenated analogues make them valuable as crosslinking agents in the synthesis of advanced polymeric adsorbents. These materials are designed to capture and remove persistent pollutants from water.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating pollutant molecules. mdpi.com To create an effective and insoluble adsorbent, individual cyclodextrin (B1172386) molecules are linked together to form a three-dimensional polymer network. Halogenated terephthalonitriles are effective for this crosslinking process.

While the prompt specifies this compound, the most extensively documented analogue for this application in scientific literature is tetrafluoroterephthalonitrile (TFN) . researchgate.netnih.govnih.govresearchgate.net The synthesis process described is based on this well-studied analogue. The process involves a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl groups on the cyclodextrin act as nucleophiles, displacing the halogen atoms on the terephthalonitrile molecule.

The synthesis is typically a one-pot reaction:

β-cyclodextrin is dissolved in an appropriate solvent.

A base is added to deprotonate the hydroxyl groups of the cyclodextrin, making them more reactive.

The halogenated terephthalonitrile crosslinker is added to the solution.

The nucleophilic hydroxyl groups attack the carbon atoms bonded to the halogens on the terephthalonitrile ring, forming stable ether linkages and creating a porous, insoluble polymer network.

The resulting polymer has a high surface area and contains a network of interconnected cyclodextrin cavities, making it highly effective for sequestering a wide range of organic pollutants from water. researchgate.net

The high efficiency of cyclodextrin polymers crosslinked with halogenated terephthalonitriles stems from multiple cooperative adsorption mechanisms:

Inclusion Complexation: The primary mechanism for many organic pollutants is their encapsulation within the hydrophobic cavities of the cyclodextrin units. The size and shape of the pollutant molecule must be compatible with the cyclodextrin cavity for this "host-guest" interaction to occur. mdpi.com

Hydrophobic and Fluorous Interactions: For perfluorinated alkyl substances (PFAS), the fluorinated tails of the pollutants have a strong affinity for the fluorinated aromatic crosslinkers, a phenomenon known as "fluorous-fluorous" interactions. This provides a powerful secondary adsorption mechanism outside of the cyclodextrin cavity.

Electrostatic Interactions: The polymer surface may possess a charge that can attract oppositely charged pollutants, such as ionic dyes or dissociated organic acids.

π-π Stacking: The aromatic rings of the terephthalonitrile crosslinker can engage in π-π stacking interactions with aromatic pollutants, such as certain dyes and pharmaceuticals, further enhancing adsorption.

These combined mechanisms allow the polymer to effectively remove a broad spectrum of contaminants, from nonpolar organic micropollutants and dyes that fit within the CD cavity to challenging pollutants like PFAS that are captured through a combination of hydrophobic and specific fluorous interactions.

| Pollutant Type | Primary Adsorption Mechanism(s) |

| Perfluorinated Alkyl Substances (PFAS) | Hydrophobic & Fluorous Interactions, Inclusion Complexation |

| Organic Micropollutants (e.g., Bisphenols) | Inclusion Complexation, π-π Stacking |

| Aromatic Dyes | Inclusion Complexation, Electrostatic Interactions, π-π Stacking |

This table summarizes the key adsorption mechanisms for different classes of pollutants on cyclodextrin-based polymers.

Selective Binding and Regeneration Strategies of this compound-Derived Adsorbents

This compound serves as a precursor for synthesizing porous polymers that exhibit selective binding capabilities. The selectivity of these materials often stems from a precise match between the pore size of the adsorbent and the size of the molecule to be captured. This size-sieving mechanism allows for the preferential adsorption of specific molecules over others. For instance, porous organic cage molecules have demonstrated high performance in the separation of rare gases like krypton and xenon based on a precise size match between the gas atom and the cage's cavity nih.gov. Similarly, porous polymers derived from precursors like this compound can be engineered with specific pore sizes to achieve size-selective adsorption of proteins and other macromolecules nih.gov. The binding mechanism in these porous materials can also be influenced by intermolecular interactions between the adsorbent's framework and the adsorbate.

The regeneration of spent adsorbents is crucial for their cost-effective and sustainable use. Common regeneration strategies can be broadly classified into thermal and non-thermal methods researchgate.net.

Non-thermal Regeneration: This approach often involves washing the spent adsorbent with a specific solvent to desorb the captured molecules researchgate.netmdpi.com. The choice of solvent is critical and depends on the nature of the adsorbate and its interaction with the adsorbent. For example, ethanol (B145695) has been shown to be effective in desorbing organic molecules from activated carbon adsorbents mdpi.com. Acidic or basic solutions can also be employed to regenerate adsorbents by altering the surface chemistry and disrupting the adsorbate-adsorbent interactions mdpi.com.

Thermal Regeneration: This method utilizes heat to desorb the adsorbed species. Techniques include thermal desorption, decomposition, and advanced oxidation processes nih.gov. For instance, a combination of washing with a basic solution followed by thermal treatment has proven highly effective for regenerating activated carbon loaded with certain organic compounds mdpi.com.

The selection of a regeneration strategy depends on factors such as the stability of the adsorbent, the nature of the adsorbed contaminants, and the economic feasibility of the process.

| Regeneration Method | Description | Key Considerations |

| Solvent Washing | Utilizes a solvent to dissolve and remove the adsorbed substance. | Solvent selection, potential for solvent residue, cost of solvent. |

| Thermal Treatment | Applies heat to vaporize or decompose the adsorbed substance. | Adsorbent thermal stability, energy consumption, potential for pore structure damage. |

| Chemical Treatment | Uses chemical reagents (e.g., acids, bases) to react with and remove the adsorbate. | Reagent compatibility with adsorbent, disposal of chemical waste. |

Energy Storage Materials: Electrodes in Rechargeable Batteries

Covalent Triazine Frameworks as Cathode Materials Derived from this compound Analogues

Covalent triazine frameworks (CTFs) are a class of porous organic polymers that have garnered significant interest for their potential applications in energy storage, particularly as electrode materials in rechargeable batteries oaepublish.com. Their highly conjugated structure, rich nitrogen content, and tunable porosity make them promising candidates for high-performance cathodes oaepublish.commdpi.com.

A fluorinated covalent triazine framework (FCTF) has been synthesized through a simple ionothermal method using tetrafluoroterephthalonitrile, a fluorinated analogue of this compound rsc.org. This FCTF, when employed as a cathode material for lithium-ion batteries, exhibits a unique faradaic reaction mechanism where it can exist in both n-doped and p-doped states, acting as a bipolar redox-active material rsc.orgrsc.org. This dual-doping capability contributes to its good capacity at high voltage and minimal capacity decay rsc.org.

The synthesis of these CTFs typically involves the trimerization of nitrile-containing monomers, such as terephthalonitrile, to form stable triazine rings mdpi.comnih.gov. The resulting framework possesses a layered structure with inherent porosity, which is advantageous for electrolyte immersion and ion transport mdpi.comrsc.org. To enhance the inherently low conductivity of pristine CTFs, they are often composited with conductive carbon materials like reduced graphene oxide (rGO) mdpi.com. Such composites have demonstrated significantly improved electrochemical performance, delivering high specific capacity and excellent cycling stability mdpi.com.

| Property | Pristine CTF | CTF-rGO Composite |

| Specific Surface Area | High | Very High (e.g., 1357.27 m²/g) mdpi.com |

| Conductivity | Low | High |

| Capacity (at 0.1 A/g) | Moderate | High (e.g., 235 mAh/g over 80 cycles) mdpi.com |

| Cycling Stability | Moderate | Excellent (e.g., 127 mAh/g over 2500 cycles at 5 A/g) mdpi.com |

Role of Halogenation (e.g., Fluorination) in Electrochemical Performance and Polysulfide Confinement Mechanisms

Halogenation, particularly fluorination, of covalent triazine frameworks plays a crucial role in enhancing their electrochemical performance and in mitigating the polysulfide shuttle effect in lithium-sulfur (Li-S) batteries.

The introduction of fluorine atoms into the CTF structure, as seen in the FCTF synthesized from tetrafluoroterephthalonitrile, significantly improves the lithium storage performance compared to its non-fluorinated counterpart rsc.org. The high electronegativity of fluorine atoms can promote the accessibility of lithium ions and enhance the dynamic behavior of the electrode during charge and discharge processes rsc.org. This leads to higher reversible capacities and better cycling stability. For instance, an FCTF cathode retained a reversible capacity of 125.6 mAh/g after 200 cycles at a current density of 100 mA/g, outperforming the non-fluorinated CTF rsc.org.

In the context of Li-S batteries, the dissolution and migration of lithium polysulfide (LiPS) intermediates from the cathode to the anode (the "shuttle effect") is a major cause of rapid capacity decay. The nitrogen-rich and porous structure of CTFs can physically confine and chemically anchor these polysulfide species bohrium.comresearchgate.netescholarship.org. Halogenation, especially fluorination, further enhances this confinement. The incorporation of electronegative fluorine into the framework provides strong anchoring sites that suppress the dissolution of polysulfides and accelerate their conversion bohrium.com. This dual physical and chemical confinement strategy significantly improves the performance of Li-S batteries, leading to higher capacity, better rate capability, and improved cycling stability bohrium.combohrium.com.

| Feature | Effect on Li-S Battery Performance |

| Porous Structure of CTF | Physically confines polysulfides, preventing their migration. |

| Nitrogen-rich Framework | Chemically anchors polar polysulfides through Lewis acid-base interactions. |

| Fluorination of CTF | Enhances chemical anchoring of polysulfides due to the high electronegativity of fluorine, further suppressing the shuttle effect. |

Other Emerging Material Science Applications (e.g., Organic Cocrystals for Electronic Properties)

This compound is also a valuable building block in the field of crystal engineering, specifically for the development of organic cocrystals with tailored electronic and optical properties. Cocrystals are multi-component crystalline solids where different molecules are held together in the same crystal lattice through non-covalent interactions, such as hydrogen bonding.

By combining electron-donating and electron-accepting molecules, it is possible to create charge-transfer (CT) cocrystals. This compound, with its electron-withdrawing chloro and cyano groups, can act as an effective electron acceptor. The formation of cocrystals allows for the modification of the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, without altering its chemical structure nih.gov.

The design and synthesis of cocrystals offer a strategic approach to developing new materials with desired functionalities. Various methods can be employed for cocrystal synthesis, including solution-based methods like solvent evaporation and sonocrystallization, as well as solid-state methods like mechanochemical grinding nih.gov. The resulting cocrystals can exhibit unique properties that are not present in the individual components, making them attractive for applications in pharmaceuticals and materials science nih.gov.

Environmental Science and Remediation Research

Environmental Fate and Transport Studies of Tetrachloroterephthalonitrile

The environmental fate and transport of a chemical compound dictate its potential for exposure to non-target organisms and ecosystems. This involves understanding how the substance behaves and persists in various environmental compartments such as soil, water, and air. For this compound, its chemical structure—a chlorinated aromatic ring with two nitrile groups—suggests certain environmental behaviors, although specific experimental data are limited in publicly accessible scientific literature.

Biodegradation: This involves the breakdown of the compound by microorganisms. The rate of microbial degradation is influenced by soil properties such as organic matter content, moisture, temperature, and the presence of adapted microbial populations sfu.ca. The multiple chlorine substituents on the benzene (B151609) ring of this compound may render it resistant to rapid microbial breakdown.

Photolysis: This is the degradation of a chemical by light, particularly UV radiation from the sun. Photolysis can be a significant degradation pathway for chemicals present in surface waters or on soil surfaces sfu.ca. The aromatic structure of this compound suggests it can absorb UV light, potentially leading to the cleavage of carbon-chlorine bonds nih.gov.

Hydrolysis: This is a chemical reaction with water. The nitrile groups (C≡N) in this compound could potentially hydrolyze to form amides and subsequently carboxylic acids, although this process is often slow for aromatic nitriles under typical environmental pH conditions.

Table 1: General Factors Influencing the Persistence of Organic Chemicals in the Environment

| Factor | Influence on Persistence |

| Chemical Structure | Halogenation (e.g., chlorine atoms) often increases persistence. |

| Soil Properties | Higher organic matter can increase adsorption, potentially reducing bioavailability for degradation but also preventing leaching. |

| Climatic Conditions | Higher temperatures generally increase the rate of microbial and chemical degradation. Sunlight intensity affects photolysis rates. |

| Microbial Population | The presence of microorganisms adapted to degrade the specific chemical can significantly decrease its half-life. |

| Water Chemistry | pH can significantly affect hydrolysis rates. The presence of photosensitizing substances (like dissolved organic matter) can accelerate indirect photolysis. |

Bioaccumulation is the process by which a chemical is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment semanticscholar.orgnih.gov. It is a key consideration in environmental risk assessment, as chemicals that bioaccumulate can be transferred through the food web (biomagnification), posing a risk to higher-level organisms, including humans nih.govca.gov.

The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF) or bioaccumulation factor (BAF) sfu.casemanticscholar.orgsrs.gov.

Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, primarily through absorption via respiratory surfaces and skin semanticscholar.orgmdpi.com.

Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all sources, including water, diet, and sediment sfu.casemanticscholar.orgresearchgate.net.

A substance is generally considered bioaccumulative if its BCF or BAF value is greater than 2,000 and very bioaccumulative if the value exceeds 5,000 researchgate.net. The primary mechanism driving the bioaccumulation of non-ionic organic chemicals is passive diffusion across biological membranes, which is strongly correlated with the compound's lipophilicity (fat-loving nature) nih.govnih.gov. Lipophilicity is commonly measured by the octanol-water partition coefficient (Kow). While specific, experimentally determined BCF or BAF values for this compound were not found in the reviewed literature, its potential for bioaccumulation can be inferred from its chemical properties.

Table 2: Key Concepts in Bioaccumulation Assessment

| Term | Definition | Significance in Environmental Science |

| Bioconcentration (BCF) | Ratio of chemical concentration in an organism to that in water at steady state (uptake from water only). semanticscholar.orgmdpi.com | Indicates potential for uptake directly from the aquatic environment. |

| Bioaccumulation (BAF) | Ratio of chemical concentration in an organism to that in the environment from all sources (water, food, sediment). semanticscholar.orgresearchgate.net | Provides a more realistic measure of a chemical's accumulation potential in a natural ecosystem. |

| Lipophilicity (Kow) | The octanol-water partition coefficient, which measures a chemical's preference for fatty/oily phases versus water. | High Kow values often correlate with a higher potential for bioaccumulation. nih.gov |

| Metabolism | The ability of an organism to break down (metabolize) a chemical. nih.gov | Rapid metabolism can significantly reduce a chemical's bioaccumulation potential, even if it is highly lipophilic. nih.gov |

Ecotoxicological Investigations and Mechanistic Impacts

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Understanding the ecotoxicological impacts of this compound and its potential byproducts is crucial for a comprehensive environmental risk assessment.

Soil microorganisms are vital for maintaining soil fertility and driving key nutrient cycles. A critical process is nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, which is performed by specific groups of bacteria and archaea. The inhibition of this process can disrupt the nitrogen cycle, affecting nutrient availability for plants.

Research has investigated the effects of this compound (TTPN) on soil ammonia oxidation, often in comparison to its well-known isomer, the fungicide chlorothalonil (B1668833) (tetrachloroisophthalonitrile). One study found that the inhibitory activity of TTPN on soil ammonia oxidation was lower than that of chlorothalonil researchgate.net. This suggests that the specific arrangement of the nitrile and chlorine groups on the benzene ring significantly influences the compound's biological activity researchgate.net. The same study noted that related compounds without chlorine, such as terephthalonitrile (B52192) (TePN) and isophthalonitrile (IPN), did not inhibit soil ammonia oxidation at all researchgate.net. This indicates that both the nitrile groups and the chlorine atoms are necessary for the inhibitory action observed in compounds like chlorothalonil and, to a lesser extent, this compound researchgate.net.

The mechanism of inhibition by the more potent isomer, chlorothalonil, was found to be lethal to ammonium-oxidizing bacteria, causing a significant decrease in their population over a 14-day period researchgate.net. While the effect of TTPN was less pronounced, its structural similarity suggests a potential for similar, albeit weaker, impacts on these crucial soil microbes.

Table 3: Comparative Inhibition of Soil Ammonia Oxidation by this compound and Related Compounds

| Compound | Chemical Name | Inhibition of Soil Ammonia Oxidation |

| This compound (TTPN) | 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile | Lower activity than Chlorothalonil researchgate.net |

| Chlorothalonil | 2,4,5,6-Tetrachloroisophthalonitrile | Strong inhibitory activity researchgate.net |

| Terephthalonitrile (TePN) | Benzene-1,4-dicarbonitrile | No inhibitory activity observed researchgate.net |

| Isophthalonitrile (IPN) | Benzene-1,3-dicarbonitrile | No inhibitory activity observed researchgate.net |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | Metabolite of Chlorothalonil | Lower activity than Chlorothalonil researchgate.net |

When a parent compound degrades in the environment, it can form transformation products (metabolites), which may have different mobility, persistence, and toxicity profiles nih.govresearchgate.netwiley.com. Assessing the risks associated with a chemical requires consideration of these transformation products nih.gov. For this compound, degradation via hydrolysis or microbial action could potentially lead to several types of transformation products.

Potential transformation pathways could include:

Hydrolysis of Nitrile Groups: The C≡N groups could be sequentially hydrolyzed to form amide intermediates and ultimately terephthalic acid derivatives.

Reductive Dechlorination: Under certain anaerobic conditions, chlorine atoms could be removed from the aromatic ring.

Hydroxylation: Microbial enzymes could introduce hydroxyl (-OH) groups onto the ring, a common step in the breakdown of aromatic compounds.

The environmental hazard of these potential transformation products is unknown. Generally, transformation can sometimes lead to detoxification, but in other cases, the resulting products can be more persistent or toxic than the original compound nih.gov. For instance, transformation products are often more polar and mobile in soil and water than their parent compounds frontiersin.org. Currently, there is a lack of published studies identifying the specific transformation products of this compound in environmental matrices and assessing their ecotoxicological hazards.

Advanced Remediation Technologies Utilizing this compound-Derived Adsorbents

Environmental remediation often employs adsorbent materials to remove contaminants from water or soil. These materials, such as activated carbon, biochar, and various polymers, have high surface areas and specific surface chemistries that allow them to bind pollutants mdpi.commdpi.comresearchgate.netnih.govnih.gov.

A search of the scientific literature did not yield any studies on the development or application of adsorbents derived from this compound. Research into novel adsorbents typically focuses on using low-cost, sustainable starting materials like agricultural waste, industrial byproducts, or specially synthesized polymers like metal-organic frameworks and chitosan-based composites mdpi.commdpi.comresearchgate.net. The synthesis of adsorbents from a specialty chemical like this compound is not a documented area of research, and therefore, no information on this topic is available.

Adsorption as a Mechanism for Water Pollutant Removal